molecular formula C15H22N2 B7894469 Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine

Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine

Cat. No.: B7894469
M. Wt: 230.35 g/mol
InChI Key: PAGICSIVHQQEQR-UHFFFAOYSA-N
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Description

Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine is a substituted indole derivative with the molecular formula C₁₆H₂₄N₂ and a molecular weight of 244.38 g/mol . Its structure comprises an indole ring substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 5-position with an ethylamine group attached via a methylene bridge. The compound is cataloged under CAS number 1484585-65-0 and is available at 95% purity, indicating its utility as a synthetic intermediate or research chemical .

Properties

IUPAC Name

N-[[1-(2-methylpropyl)indol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-4-16-10-13-5-6-15-14(9-13)7-8-17(15)11-12(2)3/h5-9,12,16H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGICSIVHQQEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)N(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the ethyl and 2-methylpropyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Final Assembly: The final step involves the coupling of the substituted indole with an amine group to form this compound. This can be done using reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block and reagent. It can participate in various chemical reactions such as:

  • Oxidation : Using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving functional group replacements with halogens or alkylating agents.

Biology

Research indicates that Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Properties : Investigations have shown that it may inhibit cancer cell proliferation through apoptosis mechanisms.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, indicating potential in treating neurodegenerative diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a candidate for drug development targeting cancer.

Neuroprotection

In vitro experiments demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The reduction in reactive oxygen species (ROS) highlighted its potential neuroprotective properties.

Antimicrobial Testing

The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. These findings suggest its potential use as a novel antimicrobial agent.

Activity TypeFindingsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerSignificant inhibition of cancer cell growth
NeuroprotectionReduced oxidative stress in neuronal cultures

Mechanism of Action

The mechanism of action of Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

This compound (C₉H₁₂N₂) features a dihydroindole (indoline) scaffold with a methylamine substituent at the 5-position. Unlike Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine, the indoline ring is saturated, reducing aromaticity and altering electronic properties. Spectral data (¹H NMR: δ 2.45 ppm for NH₂; IR: 3359 cm⁻¹ for NH) confirm the presence of primary and secondary amines, which may enhance hydrogen-bonding capacity compared to the tertiary amine in the target compound .

Sumatriptan (Imitrex®)

Sumatriptan (C₁₄H₂₁N₃O₂S) contains a dimethylaminoethyl group at the indole’s 3-position and a methanesulfonamide at the 5-position. Approved for migraines, its selective serotonin receptor agonism underscores the pharmacological impact of bulky, electron-rich substituents like dimethylaminoethyl.

Variations in Amine Substituents

1-(2-Methylpropyl)-1H-indol-5-amine

This simpler derivative (C₁₂H₁₆N₂) lacks the ethyl-methylene bridge, with the amine directly attached to the indole’s 5-position.

1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one

Compound 8 (C₁₃H₁₆N₂O) features a dimethylaminomethyl group at the 3-position and an acetyl group at the 6-position. Its hydrogen-bonding network (N–H···N interactions) stabilizes the crystal structure, suggesting that this compound’s ethylamine group might similarly participate in intermolecular interactions, influencing solubility and crystallinity .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Note Reference
This compound C₁₆H₂₄N₂ 1-(2-methylpropyl), 5-(ethylamine-methylene) Research chemical, potential intermediate
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ Indoline scaffold, 5-methylamine Intermediate for disubstituted methanamines
Sumatriptan C₁₄H₂₁N₃O₂S 3-(dimethylaminoethyl), 5-methanesulfonamide FDA-approved for migraines
1-(2-Methylpropyl)-1H-indol-5-amine C₁₂H₁₆N₂ 1-(2-methylpropyl), 5-amine Simpler analog with direct amine

Biological Activity

Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine, a compound notable for its indole structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

  • Molecular Formula : C13H18N
  • IUPAC Name : this compound
  • Molecular Weight : 202.29 g/mol

The compound features an indole ring system, which is often associated with various biological activities, including neuroactivity and potential anti-cancer properties.

1. Neuropharmacological Effects

Indole derivatives have been extensively studied for their neuropharmacological properties. This compound is hypothesized to interact with serotonin receptors, particularly the 5-HT receptor family. This interaction may lead to modulation of mood and anxiety, similar to other indole-based compounds such as tryptamines.

2. Anticancer Potential

Research indicates that compounds with indole structures can exhibit anticancer properties through various mechanisms, including:

  • Inhibition of cell proliferation : Indole derivatives have been shown to inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

A notable study demonstrated that related indole compounds inhibited tumor growth in animal models, suggesting potential therapeutic applications for this compound in oncology .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
  • Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and differentiation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalModulation of serotonin receptors
AnticancerInhibition of tumor cell proliferation
Apoptosis InductionTriggering programmed cell death

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